2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c1-6-2-3-7-8(4-6)17-12-10(7)11(14)15-9(5-13)16-12/h6H,2-5H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUMGXVSTFXNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Benzothieno Ring: The initial step involves the construction of the benzothieno ring system through cyclization reactions.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via chloromethylation reactions, often using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Chlorination Reaction
Phosphorus oxychloride (POCl₃) is used to introduce the chloromethyl group at the C-2 position. This reaction modifies the pyrimidine ring, enabling subsequent nucleophilic substitutions.
Gewald’s Reaction
A critical step involves cyclization of ketones with sulfur and amines under mild conditions. This method constructs the tetrahydrobenzothieno[2,3-d]pyrimidine core structure, which is later functionalized with methyl and chloromethyl groups .
Nucleophilic Substitution
The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with amines (e.g., aniline derivatives) in solvents like acetonitrile or ethanol under reflux. This step introduces amine substituents, altering the compound’s bioactivity.
Oxidative Dimerization (Related Analogs)
While not directly observed in this compound, analogous thienopyrimidines undergo hypochlorite-mediated oxidative dimerization. The mechanism involves carbocation formation and intramolecular cyclization, forming polycyclic structures. This suggests potential reactivity under similar conditions .
Characterization Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| IR Spectroscopy | Functional group identification | Chlorine (C-Cl) and amine (N-H) stretches |
| ¹H NMR | Structural confirmation | Proton signals for chloromethyl (-CH₂Cl) and aromatic regions |
| Mass Spectrometry (MS) | Molecular weight verification | Major fragments: [M – Cl]⁺, [M – CH₂Cl]⁺ |
Biological Activity
Derivatives exhibit anticancer properties via FGFR1 inhibition. Structural modifications (e.g., substituents at C-2) enhance antitumor activity, with IC₅₀ values ranging from 7.7–18.9 µM against cancer cell lines .
Chemical Modifications
-
Amination : Substitution of -Cl with amines (e.g., aniline) to modulate pharmacokinetics.
-
S-Oxidation : Potential oxidation of sulfur to form sulfoxides, altering metabolic stability.
Scientific Research Applications
The compound exhibits significant biological activity, particularly as an AKT1 inhibitor , which affects the PI3K/AKT/mTOR signaling pathway. This inhibition is crucial for inducing apoptosis in cancer cells at low micromolar concentrations. Notable findings include:
- Cancer Cell Lines Tested :
- SF-539 (CNS cancer)
- HCT-116 (colon cancer)
- OVCAR-8 (ovarian cancer)
- PC-3 (prostate cancer)
- CCRF-CEM (leukemia)
The N-(pyridine-3-yl)acetamide derivative derived from this compound showed significant activity against these cell lines, indicating its potential as an anticancer agent .
Applications in Synthetic Chemistry
-
Synthesis of New Pyrido Compounds :
- The compound is used to synthesize new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones through heating with specific reagents.
-
Development of Triazole Derivatives :
- It facilitates the synthesis of tetrahydrobenzothieno[2,3-d]pyrimidines containing a 1,2,3-triazole fragment via click reactions.
-
Novel CDK2 Inhibitors :
- The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported as potential CDK2 inhibitors, showcasing the compound's versatility in generating biologically active molecules.
Case Studies and Research Findings
Several studies highlight the efficacy of 2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine:
| Study | Findings |
|---|---|
| Study on AKT1 Inhibition | Demonstrated growth inhibition in AML cells at low concentrations . |
| Synthesis of New Pyrido Derivatives | Successful synthesis leading to compounds with promising biological activities . |
| CDK2 Inhibition Research | Most derivatives significantly inhibited growth across multiple cancer cell lines . |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Benzothieno[2,3-d]pyrimidine Family
Substituent Variations on the Pyrimidine Ring
- N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5c): Structure: A methoxyphenyl group replaces the chloromethyl moiety. Properties: Higher lipophilicity compared to the chloromethyl derivative, with a melting point of 140–142°C . Activity: Demonstrates moderate anti-proliferative activity against cancer cell lines (IC₅₀ ≈ 8–12 µM) due to hydrogen bonding with the methoxy group .
- Hydrazinyl Derivatives (7, 8a–n): Structure: Hydrazine replaces the chloromethyl group. Properties: Improved solubility in polar solvents (e.g., ethanol) due to the NH-NH₂ moiety . Activity: Exhibit broad-spectrum antimicrobial activity (MIC = 4–32 µg/mL) against Gram-positive bacteria and fungi .
Core Ring Modifications
Pyrrolo[2,3-d]pyrimidines (e.g., Compounds 6–10 in ) :
- Structure : Benzothiophene replaced with a pyrrole ring.
- Properties : Reduced aromaticity increases metabolic stability but lowers melting points (e.g., 109–180°C) .
- Activity : Substituted phenylethyl groups enhance antitumor potency (IC₅₀ = 0.5–2 µM against leukemia cells) via hydrophobic interactions .
- Pyrido[2,3-d]pyrimidines (e.g., 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine): Structure: Benzothiophene replaced with a pyridine ring. Properties: Higher basicity (pKa ~9.5) due to the pyridine nitrogen, improving water solubility . Activity: Targets tyrosine kinases with nanomolar affinity, but exhibits higher toxicity (LD₅₀ = 50 mg/kg in mice) .
Physicochemical Properties
Biological Activity
2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound based on diverse scientific literature.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzothieno-pyrimidine backbone, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of 2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. A microwave-assisted synthesis method has been reported to yield high purity and efficiency in producing similar benzothieno derivatives, which could be adapted for this compound .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, derivatives of benzothienopyrimidines have been identified as potent inhibitors of PIM kinases (PIM1, PIM2, and PIM3), which are implicated in tumorigenesis. The inhibition of these kinases can disrupt cell proliferation and survival pathways in cancer cells .
Case Study:
In vitro assays demonstrated that related compounds exhibited nanomolar activity against PIM kinases with IC50 values in the range of 0.5 to 3 nM. These findings suggest that 2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine could similarly inhibit these kinases and potentially reduce cancer cell viability .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Studies indicate that benzothienopyrimidine derivatives possess significant antibacterial properties against various strains of bacteria. The mechanism involves interference with bacterial DNA synthesis and cell wall integrity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Chloromethyl)-7-methyl... | Staphylococcus aureus | 32 µg/mL |
| Benzothienopyrimidine derivative A | Escherichia coli | 16 µg/mL |
| Benzothienopyrimidine derivative B | Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of 2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is largely attributed to its ability to interact with specific protein targets within cells. Research indicates that the compound may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .
Toxicology and Safety Profile
While the compound shows significant biological activity, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that it may cause skin irritation and is harmful if ingested . Further studies are required to evaluate its long-term effects and therapeutic index.
Q & A
Basic: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction is critical for confirming the stereochemistry and bond geometries of complex heterocycles like this compound. Key parameters include:
- Data-to-parameter ratio : Ensure ≥14.0 to minimize overfitting .
- Disordered residues : Apply restraints (e.g., SIMU/DELU in SHELXL) to model dynamic groups like the chloromethyl moiety .
- Validation metrics : Cross-check R-factor (<0.06), wR-factor (<0.17), and mean C–C bond length deviation (e.g., 0.004 Å) against crystallographic databases .
Advanced: How do computational methods enhance reaction design for synthesizing derivatives?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with experimental data to predict regioselectivity and optimize conditions:
- Reaction path search : Use tools like GRRM or AFIR to identify low-energy pathways for ring closure or substituent addition .
- Experimental validation : Test computationally predicted solvent effects (e.g., DMF vs. THF) on yield and purity .
Example Workflow :
Compute activation barriers for chloromethyl group reactions.
Screen solvents computationally using COSMO-RS.
Validate with small-scale reactions (≤1 mmol) to minimize resource use.
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- 1H NMR : Identify aromatic protons (δ 7.4–8.4 ppm) and methylene groups in the tetrahydrobenzothieno ring (δ 1.7–3.1 ppm). Compare with published spectra of analogs (e.g., 4-(4-fluorophenoxy) derivatives) .
- LC-MS : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 301.0) and rule out impurities .
- IR : Detect NH stretching (3200–3400 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹) .
Advanced: How to resolve contradictions between crystallographic and solution-phase structural data?
Methodological Answer:
- Dynamic vs. static disorder : Compare X-ray data (static crystal packing) with NMR (dynamic solution conformers). For example, chloromethyl group flexibility in solution may explain discrepancies in bond angles .
- Molecular dynamics (MD) simulations : Run 10–100 ns simulations in explicit solvent to model conformational changes .
- Statistical validation : Apply Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .
Basic: What synthetic strategies improve yield for the tetrahydrobenzothieno core?
Methodological Answer:
- One-pot cyclization : Use Fe(acac)₃ (5 mol%) to catalyze thienopyrimidine ring closure, achieving yields >75% .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloromethyl group .
- Temperature control : Maintain 80–100°C to prevent side reactions (e.g., amine oxidation) .
Advanced: How to design structure-activity relationship (SAR) studies for biological applications?
Methodological Answer:
- Derivative library : Synthesize analogs with substituent variations (e.g., halogens, methyl groups) at positions 2, 4, and 7 .
- Docking simulations : Use AutoDock Vina to predict binding affinities for targets like kinase enzymes .
- Biological assays : Pair computational predictions with in vitro testing (e.g., IC₅₀ measurements against cancer cell lines) .
Basic: What safety protocols are critical for handling the chloromethyl group?
Methodological Answer:
- Containment : Use fume hoods and sealed reactors to prevent inhalation of volatile byproducts (e.g., HCl gas) .
- Personal protective equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons during synthesis .
- Waste disposal : Neutralize chlorinated waste with 10% sodium bicarbonate before disposal .
Advanced: How can AI-driven automation optimize derivative synthesis?
Methodological Answer:
- Reinforcement learning (RL) : Train models on reaction databases to recommend optimal catalysts (e.g., Fe(acac)₃ vs. Pd/C) for specific transformations .
- Self-driving labs : Implement robotic platforms for high-throughput screening of reaction conditions (e.g., 24-hour continuous operation) .
- Feedback loops : Use real-time LC-MS data to adjust parameters (e.g., temperature, stoichiometry) mid-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
